molecular formula C19H21NO2 B11839459 Methyl1-diphenylmethyl-3-azetidineacetate

Methyl1-diphenylmethyl-3-azetidineacetate

Cat. No.: B11839459
M. Wt: 295.4 g/mol
InChI Key: PVFJMGAZZIVWRO-UHFFFAOYSA-N
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Description

Methyl 1-diphenylmethyl-3-azetidine acetate is a heterocyclic compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . It is part of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-diphenylmethyl-3-azetidine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 1-diphenylmethyl-3-azetidine acetate include other azetidine derivatives and oxetane derivatives . These compounds share the four-membered ring structure but differ in their substituents and specific chemical properties.

Uniqueness

Methyl 1-diphenylmethyl-3-azetidine acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diphenylmethyl group, in particular, may enhance its stability and reactivity compared to other azetidine derivatives .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(1-benzhydryl-2-methylazetidin-3-yl)acetic acid

InChI

InChI=1S/C19H21NO2/c1-14-17(12-18(21)22)13-20(14)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17,19H,12-13H2,1H3,(H,21,22)

InChI Key

PVFJMGAZZIVWRO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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